

Understanding the Lack of Efficacy of ARRY-371797 in Phase 3 Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARRY-371797

Cat. No.: B605591

[Get Quote](#)

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information to understand the discontinuation of the Phase 3 clinical trial for **ARRY-371797** (also known as PF-07265803) for the treatment of symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for **ARRY-371797**?

A1: **ARRY-371797** is a potent and selective oral small-molecule inhibitor of the p38 α mitogen-activated protein kinase (MAPK).[1] The rationale for its use in LMNA-related DCM stemmed from observations of hyperactivation of the p38 MAPK pathway in animal models and heart biopsies of patients with this condition.[2][3] The p38 MAPK pathway is a key signaling cascade that controls cellular adaptation to stress.[4][5] Its activation in the heart is associated with pathological cardiac remodeling, including fibrosis, inflammation, and apoptosis, which are hallmarks of heart failure.[4][6][7] By inhibiting p38 α MAPK, **ARRY-371797** was hypothesized to mitigate these detrimental effects.

Q2: Why was there optimism for **ARRY-371797** based on earlier phase trials?

A2: A Phase 2, open-label, non-randomized trial (NCT02057341) involving 12 patients with symptomatic LMNA-related DCM showed promising results.[2][3] Treatment with **ARRY-**

371797 was associated with a significant improvement in functional capacity, as measured by the 6-minute walk test (6MWT), and a reduction in the cardiac biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP) at 12 weeks.[2][3] These improvements were maintained in a long-term extension study for up to 144 weeks in eight patients.[2]

Q3: What was the outcome of the Phase 3 REALM-DCM trial?

A3: The Phase 3 trial, known as REALM-DCM (NCT03439514), was terminated prematurely.[2][8] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1] The decision to discontinue the trial was not due to safety concerns.[1]

Q4: What were the specific efficacy results from the REALM-DCM trial that led to its discontinuation?

A4: The REALM-DCM trial failed to show a statistically significant difference between the **ARRY-371797** and placebo groups for its primary and secondary endpoints at 24 weeks.[2][9][10] There was no significant improvement in the 6-minute walk test distance, Kansas City Cardiomyopathy Questionnaire scores (both physical limitation and total symptom scores), or NT-proBNP concentration.[2][9][10]

Troubleshooting and Experimental Design Considerations

Issue: Discrepancy between Phase 2 and Phase 3 results.

Possible Explanations & Troubleshooting:

- **Patient Heterogeneity:** Although all patients had LMNA-related DCM, the specific type of LMNA variant (missense vs. nonmissense) can influence disease progression and response to therapy.[2] Future studies could consider stratifying patients based on their specific genetic mutation.
- **Placebo Effect:** The open-label design of the Phase 2 trial may have contributed to a more pronounced treatment effect. The randomized, double-blind, placebo-controlled design of the Phase 3 trial provides a more rigorous assessment of efficacy.[2][11]

- **Disease Progression:** The natural history of LMNA-related DCM can be variable. The 24-week timeframe of the Phase 3 primary endpoint analysis may not have been sufficient to demonstrate a significant clinical benefit in a slowly progressing disease.

Data Presentation

Table 1: Phase 3 REALM-DCM Trial Efficacy Outcomes at Week 24^[2]^[9]^[10]

Outcome	ARRY-371797 (n=40)	Placebo (n=37)	Median Difference [95% CI]	P-value
Change from Baseline in 6-Minute Walk Test Distance (meters)	4.9 [-24.2 to 34.1]	0.82		
Change from Baseline in KCCQ-PLS*	2.4 [-6.4 to 11.2]	0.54		
Change from Baseline in KCCQ-TSS**	5.3 [-4.3 to 14.9]	0.48		
Change from Baseline in NT-proBNP (pg/mL)	-339.4 [-1131.6 to 452.7]	0.17		

*Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score **Kansas City Cardiomyopathy Questionnaire-Total Symptom Score

Table 2: Phase 2 Open-Label Trial Efficacy Outcomes at Week 12^[12]

Outcome	Baseline (n=12)	Change at Week 12
Median 6-Minute Walk Test Distance (meters)	314	+47
Median NT-proBNP (pg/mL)	1409	-561

Experimental Protocols

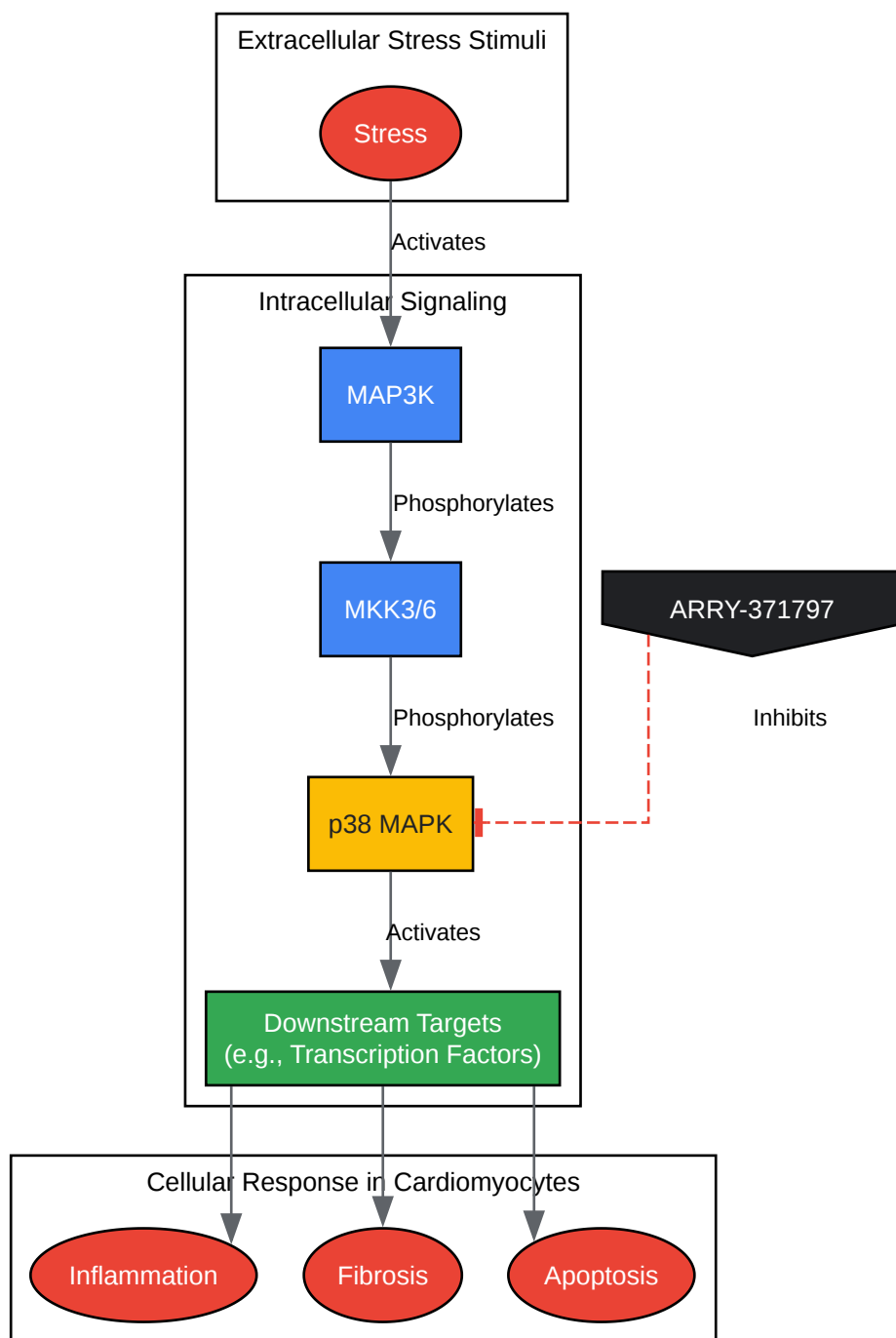
REALM-DCM Phase 3 Trial Protocol (NCT03439514)[2][9][13]

- Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with symptomatic (New York Heart Association class II/III) dilated cardiomyopathy with confirmed LMNA variants, left ventricular ejection fraction $\leq 50\%$, an implanted cardioverter-defibrillator, and reduced 6-minute walk test distance.
- Intervention: **ARRY-371797** 400 mg twice daily or a matching placebo.
- Primary Endpoint: Change from baseline in the 6-minute walk test distance at week 24.
- Secondary Endpoints: Change from baseline at week 24 in the Kansas City Cardiomyopathy Questionnaire (KCCQ) physical limitation and total symptom scores, and NT-proBNP concentration.

Phase 2 Trial Protocol (NCT02057341)[3][12]

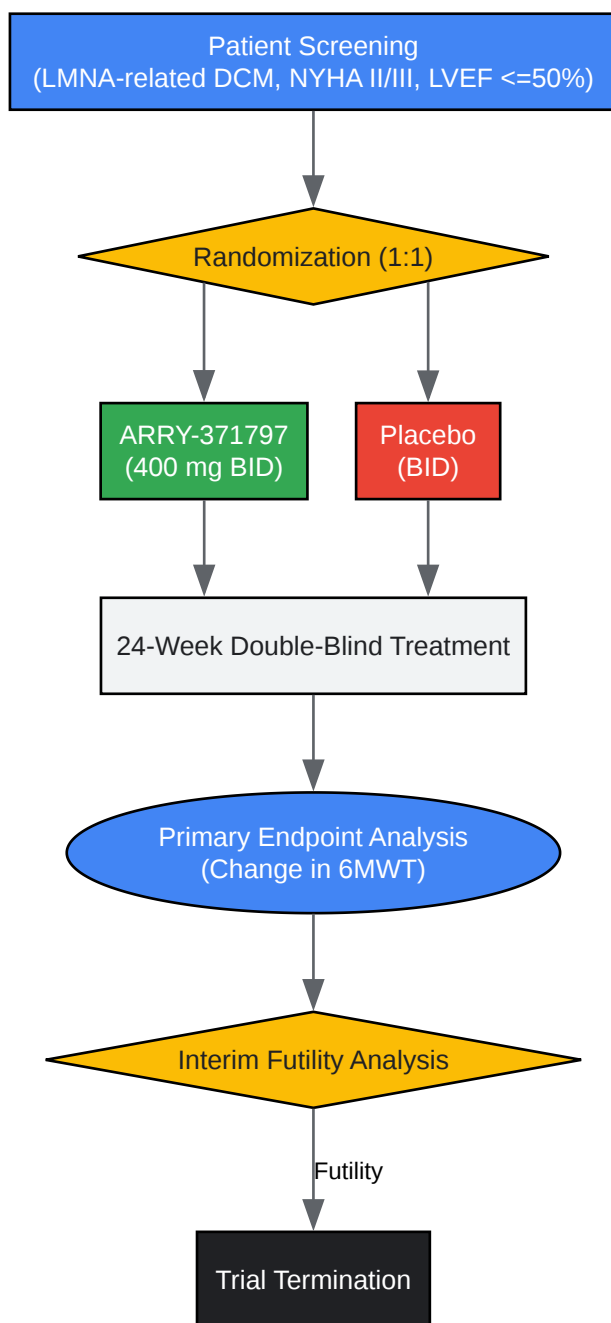
- Study Design: An open-label, non-randomized trial.
- Patient Population: Patients with LMNA-related dilated cardiomyopathy in New York Heart Association class II–IIIA on background heart failure treatment.
- Intervention: **ARRY-371797** 100 mg or 400 mg twice daily for 48 weeks.
- Primary Endpoint: Change from baseline in the 6-minute walk test distance at 12 weeks.
- Secondary Endpoints: Changes over time in 6-minute walk test distance, NT-proBNP concentration, left ventricular ejection fraction, and KCCQ scores.

Visualizations



[Click to download full resolution via product page](#)

Caption: p38 MAPK Signaling Pathway in Cardiomyopathy and the Target of **ARRY-371797**.



[Click to download full resolution via product page](#)

Caption: Simplified Workflow of the REALM-DCM Phase 3 Clinical Trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]
- 5. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of ARRY-371797 in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pfizer.com [pfizer.com]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Understanding the Lack of Efficacy of ARRY-371797 in Phase 3 Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605591#understanding-the-lack-of-efficacy-of-arry-371797-in-phase-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com